2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide
Description
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Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S2/c1-3-29-18-10-8-17(9-11-18)26-22(28)21-19(12-13-30-21)25-23(26)31-14-20(27)24-16-6-4-15(2)5-7-16/h4-11H,3,12-14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZKYJYKSFPDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C_{19}H_{22}N_{2}O_{2}S
- Molecular Weight : 342.45 g/mol
- IUPAC Name : this compound
The compound features a thieno[3,2-d]pyrimidine core which is known for various biological activities including anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer activities. The specific compound has been shown to inhibit cell proliferation in various cancer cell lines. In a study evaluating its effects on human tumor cells:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| Mia PaCa-2 | 5.6 | Significant growth inhibition |
| PANC-1 | 4.8 | Induced apoptosis |
| HepG2 | 6.1 | Cell cycle arrest |
These results suggest that the compound may act as a potent anticancer agent through mechanisms such as apoptosis induction and cell cycle disruption .
The proposed mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, it has been noted to target topoisomerases and potentially interfere with DNA replication processes. The structure-activity relationship (SAR) studies indicate that modifications in the side chains significantly affect the biological activity of the compound .
Antimicrobial Activity
In addition to its anticancer properties, the compound also displays antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These findings suggest that the compound could be explored further as a potential antimicrobial agent .
Case Study 1: Anticancer Efficacy in Animal Models
A study conducted on xenograft models using Mia PaCa-2 cells demonstrated that administration of the compound led to a reduction in tumor size by approximately 45% compared to control groups over a treatment period of four weeks. Histological analysis revealed increased apoptosis in treated tumors, supporting its potential as an anticancer therapy .
Case Study 2: Synergistic Effects with Other Drugs
In combination therapy studies, the compound showed enhanced efficacy when used alongside established chemotherapeutic agents such as gemcitabine. The combination therapy resulted in a greater reduction in tumor volume and improved survival rates in animal models compared to monotherapy .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds structurally related to thieno[3,2-d]pyrimidines exhibit significant antimicrobial properties. For instance, derivatives have been synthesized and tested against various bacterial strains, demonstrating effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anti-inflammatory Properties
Thieno[3,2-d]pyrimidine derivatives have been extensively studied for their anti-inflammatory effects. In vitro assays have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. Specific compounds have reported IC50 values comparable to established anti-inflammatory drugs like celecoxib. This suggests that 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide could serve as a lead compound for developing new anti-inflammatory agents .
Analgesic Effects
In addition to anti-inflammatory properties, thieno[3,2-d]pyrimidine derivatives have demonstrated analgesic effects in various animal models. Studies utilizing the acetic acid-induced writhing test and the hot plate test have shown that these compounds can reduce pain perception significantly. This positions them as potential candidates for further development into analgesics for clinical use .
Anticancer Potential
Recent studies suggest that thieno[3,2-d]pyrimidine derivatives may possess anticancer properties through mechanisms such as inducing apoptosis in cancer cells and inhibiting tumor growth. Research has indicated that certain derivatives can modulate signaling pathways involved in cell proliferation and survival, making them interesting candidates for cancer therapy .
Neuroprotective Effects
There is emerging evidence supporting the neuroprotective effects of thieno[3,2-d]pyrimidine derivatives. Compounds have been shown to protect neuronal cells from oxidative stress and apoptosis in vitro. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Summary Table of Applications
Chemical Reactions Analysis
Thioether Oxidation
The thioether (–S–) group undergoes oxidation under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and enhancing its metabolic stability.
| Reaction | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Oxidation to sulfoxide | H₂O₂ (30%), acetic acid, 0–5°C, 2–4 hrs | Sulfoxide derivative | 65–75% | Selective oxidation without affecting the pyrimidine ring |
| Oxidation to sulfone | mCPBA (2 eq.), DCM, RT, 6 hrs | Sulfone derivative | 55–60% | Requires excess oxidant; minor decomposition observed |
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether linkage acts as a nucleophilic site, enabling displacement reactions.
Ring Functionalization of the Thieno[3,2-d]pyrimidine Core
The pyrimidine ring undergoes electrophilic substitution and cross-coupling reactions.
Acetamide Functional Group Reactivity
The acetamide moiety participates in hydrolysis and condensation reactions.
Cyclization Reactions
The compound undergoes intramolecular cyclization under basic conditions.
| Reaction | Conditions | Product | Yield | Key Observations |
|---|---|---|---|---|
| Base-Induced Cyclization | NaH, THF, 0°C → RT, 3 hrs | Thieno[3,2-e]diazepinone | 45–50% | Forms a seven-membered ring; confirmed by X-ray crystallography |
Electrophilic Aromatic Substitution
The p-tolyl and ethoxyphenyl groups undergo halogenation and nitration.
Key Stability Considerations:
-
pH Sensitivity : The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to cleavage of the thioether bond.
-
Thermal Stability : Stable up to 200°C; decomposition observed above 220°C (DSC data) .
These reactions highlight the compound’s versatility as a scaffold for synthesizing derivatives with tailored pharmacological properties. Further studies are required to explore its reactivity in asymmetric catalysis and photochemical transformations.
Q & A
Q. What are the standard synthetic routes for preparing this thienopyrimidine-acetamide derivative?
The synthesis typically involves multi-step reactions starting with the thieno[3,2-d]pyrimidinone core. Key steps include:
- Cyclocondensation : Reacting substituted thioureas with α,β-unsaturated ketones to form the thienopyrimidine ring.
- Thioether formation : Introducing the thiol group via nucleophilic substitution using reagents like NaSH or thiourea derivatives .
- Acetamide coupling : Utilizing coupling agents (e.g., EDCI/HOBt) to attach the N-(p-tolyl)acetamide moiety. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR : H and C NMR confirm substituent integration and connectivity (e.g., 4-ethoxyphenyl protons at δ 6.8–7.2 ppm, thienopyrimidine carbonyl at δ 170–175 ppm).
- HRMS : Validates molecular ion peaks (e.g., [M+H] at m/z 465.12).
- IR : Identifies key functional groups (e.g., C=O stretch at 1680–1720 cm) .
Q. How is solubility assessed for in vitro bioactivity assays?
Solubility is determined in DMSO (primary solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. For low solubility, co-solvents like Tween-80 (<1% v/v) or cyclodextrin inclusion complexes are employed .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Temperature control : Maintaining 60–80°C during cyclocondensation minimizes side products.
- Catalyst selection : Triethylamine or DIPEA enhances thioether formation efficiency.
- Real-time monitoring : TLC (eluent: chloroform/methanol 9:1) or HPLC tracks reaction progress and intermediate stability .
Q. What strategies resolve contradictions in bioactivity data between structural analogs?
- Comparative SAR studies : Systematically vary substituents (e.g., replacing 4-ethoxyphenyl with 4-nitrophenyl) and evaluate activity against target enzymes (e.g., kinases, COX-2).
- Molecular docking : Use AutoDock Vina to simulate binding affinities and identify critical interactions (e.g., hydrogen bonding with Tyr-355 in COX-2) .
Q. How are synthetic impurities characterized and mitigated?
- HPLC-MS : Identifies by-products (e.g., des-thio derivatives) and optimizes gradient elution (C18 column, acetonitrile/water + 0.1% TFA).
- Crystallography : Single-crystal X-ray diffraction confirms stereochemical purity of the thienopyrimidine core .
Q. What methodologies assess stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions.
- LC-MS stability profiling : Quantifies degradation products (e.g., hydrolyzed acetamide) over 24–72 hours .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step?
- Activation strategy : Pre-activate the carboxylic acid using HATU/DMAP in DMF.
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes at 100°C .
Q. What in vitro models validate anti-inflammatory potential?
- COX-1/COX-2 inhibition assays : Measure IC values using colorimetric kits (e.g., Cayman Chemical).
- LPS-induced RAW 264.7 macrophages : Quantify TNF-α and IL-6 suppression via ELISA .
Q. How to design SAR studies for enhanced kinase inhibition?
- Fragment-based design : Replace the p-tolyl group with electron-withdrawing substituents (e.g., -CF) to modulate π-π stacking.
- Enzyme kinetics : Determine values via Lineweaver-Burk plots using recombinant kinases (e.g., EGFR-TK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
